
4-Chloro-4-(chloromethyl)oxetan-2-one
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Description
4-Chloro-4-(chloromethyl)oxetan-2-one is a chlorinated oxetane derivative characterized by a four-membered β-lactone ring with two chlorine substituents: one at the 4-position and another on the chloromethyl group attached to the same carbon. This structure imparts significant reactivity due to the electron-withdrawing effects of chlorine and the inherent ring strain of the oxetane system. The compound is primarily utilized as an intermediate in organic synthesis, particularly in ring-opening reactions to generate functionalized carboxylic acid derivatives or polymer precursors. For example, describes its use in a reaction with 2,2,2-trichloroethyl groups, highlighting its role in forming complex organic frameworks under reflux conditions .
The presence of dual chlorine substituents enhances its electrophilicity, making it a versatile substrate for nucleophilic substitution or polymerization reactions. However, its chlorinated nature also raises safety concerns, necessitating stringent handling protocols similar to other chlorinated compounds (see Section 3 for comparisons).
Comparison with Similar Compounds
Below is a detailed comparison of 4-Chloro-4-(chloromethyl)oxetan-2-one with structurally or functionally related compounds, focusing on molecular features, reactivity, and applications.
Table 1: Comparative Analysis of Chlorinated Oxetanes and Related Compounds
Structural and Reactivity Differences
- Chlorinated Substituents: The dual chlorine atoms in this compound enhance its reactivity compared to 4-Methyloxetan-2-one, which lacks electronegative groups. The trichloromethyl group in 4-(Trichloromethyl)oxetan-2-one further increases electron withdrawal, accelerating ring-opening but complicating synthesis due to steric hindrance .
Ring Strain and Stability :
- The β-lactone ring in oxetanes inherently has high ring strain, but chlorination at C4 amplifies this effect. For instance, 4-(Trichloromethyl)oxetan-2-one is more prone to hydrolysis than 4-Methyloxetan-2-one, which is relatively stable .
Properties
CAS No. |
84200-22-6 |
---|---|
Molecular Formula |
C4H4Cl2O2 |
Molecular Weight |
154.98 g/mol |
IUPAC Name |
4-chloro-4-(chloromethyl)oxetan-2-one |
InChI |
InChI=1S/C4H4Cl2O2/c5-2-4(6)1-3(7)8-4/h1-2H2 |
InChI Key |
XUWRXUQOXLDGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC1(CCl)Cl |
Origin of Product |
United States |
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